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Compound of Interest

Compound Name: Ivacaftor

Cat. No.: B1684365 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to manage

the off-target effects of Ivacaftor in cellular models.

Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Ivacaftor in cellular models?

A1: The primary documented off-target effects of Ivacaftor in in vitro systems include

mitochondrial dysfunction, inhibition of cytochrome P450 enzymes, and modulation of other ion

channels. Specifically, studies have shown that Ivacaftor can induce mitochondrial

fragmentation, act as a weak inhibitor of CYP3A and P-glycoprotein (P-gp), and potentially

affect the function of channels like the epithelial sodium channel (ENaC).[1][2] At higher

concentrations, dose-dependent cytotoxicity has also been observed in various cell lines.[3]

Q2: At what concentrations are Ivacaftor's off-target effects typically observed?

A2: Off-target effects are generally seen at concentrations higher than those required for CFTR

potentiation. For instance, combined treatment with 10 µM lumacaftor and 0.1 µM ivacaftor
induced mitochondrial fragmentation.[2][4] Significant cytotoxicity in Calu-3 lung epithelial cells

was noted at Ivacaftor concentrations of 10 µg/mL and higher. It is crucial to determine the

optimal concentration for CFTR potentiation in your specific cell model to minimize off-target

effects.
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Q3: Can Ivacaftor treatment affect the stability of the proteins I am studying?

A3: Yes, particularly in combination with CFTR correctors. Chronic administration of Ivacaftor
has been shown to cause a dose-dependent reversal of the correction of ΔF508-CFTR

mediated by the corrector VX-809. In some cellular models, Ivacaftor has been observed to

destabilize the F508del-CFTR protein, leading to a reduced amount of mature protein in the

epithelium.

Q4: How can I mitigate Ivacaftor-induced cytotoxicity in my cell cultures?

A4: To mitigate cytotoxicity, it is essential to perform a dose-response curve to identify the

lowest effective concentration for your experiment. Ensure that the solvent concentration (e.g.,

DMSO) is kept to a minimum and does not contribute to cell death. If cytotoxicity remains an

issue, consider alternative formulations, such as nanoparticle-based delivery systems, which

have been shown to reduce cellular accumulation and toxicity of Ivacaftor.

Q5: Are there any known interactions of Ivacaftor with other commonly used lab reagents?

A5: Ivacaftor is a sensitive substrate for CYP3A enzymes. Therefore, co-administration with

strong CYP3A inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) should be avoided in

your experimental design, as they can significantly alter Ivacaftor's effective concentration.

Grapefruit juice, which contains CYP3A inhibitors, should also not be used in any in vivo or cell

culture media.

Troubleshooting Guides
Issue 1: Observing Mitochondrial Fragmentation
Unrelated to Experimental Goals
Symptoms:

Changes in mitochondrial morphology (fragmented, punctate appearance) upon Ivacaftor
treatment, confirmed by microscopy.

Decreased mitochondrial complex I-III activity.
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No significant change in cell viability or mitochondrial membrane potential at the

concentrations used.

Possible Causes:

Ivacaftor, especially in combination with correctors like Lumacaftor, can directly induce

mitochondrial fission.

The concentrations of Ivacaftor or other modulators being used are too high.

Troubleshooting Steps:

Confirm Mitochondrial Morphology: Use a mitochondrial-specific fluorescent probe (e.g.,

MitoTracker) and confocal microscopy to visualize mitochondrial structure.

Quantitative Analysis: Employ image analysis software to quantify mitochondrial morphology

(e.g., aspect ratio, form factor).

Dose-Response Evaluation: Perform a concentration-response experiment to determine the

threshold at which mitochondrial fragmentation occurs and compare it to the concentration

required for CFTR potentiation.

Control Experiments: Include a vehicle control (e.g., DMSO) and a positive control for

mitochondrial fragmentation (e.g., a known mitochondrial toxin).

Consider Treatment Duration: Investigate if shorter incubation times with Ivacaftor can

achieve the desired on-target effect without inducing significant mitochondrial changes.

Issue 2: Inconsistent Results in Drug Interaction Studies
Symptoms:

Unexpected potentiation or inhibition of a co-administered compound.

Variability in the metabolic profile of Ivacaftor or other test compounds.

Possible Causes:
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Ivacaftor is a weak inhibitor of CYP3A and P-glycoprotein (P-gp), which can affect the

metabolism and transport of other compounds.

Ivacaftor and its metabolites have the potential to inhibit CYP2C9.

The cell line used may have variable expression of key metabolizing enzymes and

transporters.

Troubleshooting Steps:

Characterize Your Cellular Model: Determine the expression levels of relevant CYP enzymes

(especially CYP3A4) and transporters (like P-gp) in your chosen cell line.

CYP3A4 Activity Assay: Perform a cell-based CYP3A4 activity assay to directly measure the

inhibitory effect of Ivacaftor in your system.

P-gp Inhibition Assay: Use a P-gp substrate (e.g., Digoxin, Hoechst 33342) to assess the

impact of Ivacaftor on P-gp-mediated transport.

Include Appropriate Controls: Use known inhibitors and inducers of CYP3A4 and P-gp as

positive and negative controls in your experiments.

Metabolite Analysis: If possible, use techniques like LC-MS/MS to analyze the formation of

Ivacaftor metabolites (M1 and M6) and their potential contribution to the observed effects.

Quantitative Data Summary
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Off-Target
Effect

Cellular Model
Ivacaftor
Concentration

Observed
Effect

Citation

Mitochondrial

Fragmentation

IB3-1, S9, C38

cells

0.1 µM (with 10

µM Lumacaftor)

Induced

fragmented

mitochondrial

morphology.

Cytotoxicity Calu-3 cells 15 µg/mL

Cell viability

reduced to 56.4

± 9.0%.

Calu-3 cells 20 µg/mL

Cell viability

reduced to 17.4

± 0.6%.

A549 cells ≥ 8 µg/mL Toxic to cells.

CYP3A4

Inhibition
In vitro study Not specified

Weak inhibitor.

Co-

administration

with midazolam

increased its

exposure 1.5-

fold.

P-gp Inhibition In vitro study Not specified

Weak inhibitor.

Co-

administration

with digoxin

increased its

exposure 1.3-

fold.

Caco-2 cells IC50 = 0.17 µM
Inhibition of P-

gp.

Lipid-

reconstituted hP-

gp

IC50 = 0.27 ±

0.05 µM

Inhibition of

Hoechst 33342

transport.
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Protein

Destabilization

Primary CF HBE

cells (ΔF508/

ΔF508)

Dose-dependent

Reversal of VX-

809-mediated

CFTR correction.

BHK-21 cells Not specified

Increased

turnover of

corrected ΔF508

CFTR.

Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
Objective: To qualitatively and quantitatively assess changes in mitochondrial morphology in

response to Ivacaftor treatment.

Methodology:

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

Treatment: Treat cells with the desired concentrations of Ivacaftor, vehicle control, and a

positive control for mitochondrial fragmentation for the specified duration.

Staining: Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red

CMXRos) according to the manufacturer's instructions.

Imaging: Acquire images using a confocal microscope with appropriate laser lines and

emission filters.

Image Analysis:

Use image analysis software (e.g., ImageJ/Fiji) to process the images.

Quantify mitochondrial morphology using metrics such as:

Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. A lower aspect

ratio indicates a more fragmented morphology.
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Form Factor: A measure of particle shape that describes the complexity and branching

of the mitochondrial network.

Fragmentation Index: The ratio of "spot" to "ridge" textures within the mitochondrial

image.

Protocol 2: Cell-Based CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of Ivacaftor on CYP3A4 activity in a cellular

context.

Methodology:

Cell Culture: Use a cell line with stable and detectable CYP3A4 expression (e.g., HepG2

cells or engineered cell lines).

Treatment: Pre-incubate cells with varying concentrations of Ivacaftor or a known CYP3A4

inhibitor (e.g., ketoconazole) for a short period.

Substrate Addition: Add a fluorescent CYP3A4 substrate (e.g., a luminogenic substrate from

a commercial kit) to the cells.

Incubation: Incubate for a time sufficient to allow for substrate metabolism.

Signal Detection: Measure the fluorescent or luminescent signal using a plate reader.

Data Analysis: Calculate the percentage of CYP3A4 inhibition by comparing the signal from

Ivacaftor-treated cells to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve.

Visualizations
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Caption: Overview of Ivacaftor's primary off-target effects in cellular models.
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Caption: A logical workflow for troubleshooting off-target effects of Ivacaftor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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